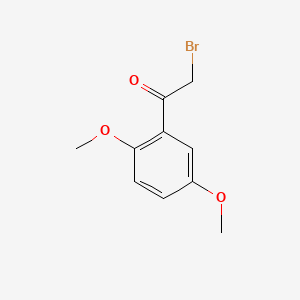

2-Bromo-2',5'-dimethoxyacetophenone

Descripción

Significance in Contemporary Organic Synthesis

The significance of 2-Bromo-2',5'-dimethoxyacetophenone in modern organic synthesis lies in its role as a versatile reagent and chemical intermediate. ontosight.aichemimpex.comguidechem.com Its structure is primed for a variety of chemical transformations, making it an essential building block for complex organic molecules. chemimpex.com The presence of the α-bromo ketone moiety allows for facile nucleophilic substitution reactions, a cornerstone of synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Its applications are particularly notable in the following areas:

Pharmaceutical Synthesis : The compound is a key intermediate in the synthesis of diverse pharmaceutical agents. chemimpex.comguidechem.com Researchers utilize it as a starting material to develop novel therapeutic molecules, including those aimed at treating neurological disorders. chemimpex.com Its derivatives are also explored for potential anti-inflammatory, anticancer, antimicrobial, and antifungal properties, highlighting its importance in medicinal chemistry and drug discovery. chemimpex.comguidechem.com

Agrochemical Development : Beyond pharmaceuticals, it serves as an intermediate in the creation of new agrochemicals, contributing to the development of advanced crop protection solutions. ontosight.ai

Heterocyclic Chemistry : The compound is a valuable precursor for synthesizing various heterocyclic compounds, which are core structures in many biologically active molecules. The typical synthesis route involves the bromination of 2',5'-dimethoxyacetophenone (B1329382) to produce the title compound. ontosight.aichemicalbook.com

The utility of this compound is enhanced by its dimethoxy-substituted phenyl ring, which can be further modified or can influence the electronic properties and reactivity of the molecule and its downstream products. This combination of a reactive bromomethyl ketone and a modifiable aromatic ring makes it a powerful tool for synthetic chemists. guidechem.com

| ¹H NMR Spectroscopic Data | |||

| Proton | Chemical Shift (ppm) | Integration | Coupling Constant (J) |

| A | 7.352 | J(A,B) = 3.0 Hz, J(A,C) = 0.5 Hz | |

| B | 7.070 | J(B,C) = 9.0 Hz | |

| C | 6.945 | ||

| D | 4.604 | ||

| E | 3.904 | ||

| F | 3.789 | ||

| Data sourced from ChemicalBook chemicalbook.com |

Historical Context and Evolution of Research Applications

While a detailed historical timeline of this compound is not extensively documented in readily available literature, its research evolution can be understood through the broader context of organic synthesis and medicinal chemistry. Initially, compounds of this class (α-haloketones) were recognized for their fundamental reactivity as alkylating agents.

The evolution of its application has progressed from a general synthetic intermediate to a more specialized building block. The initial synthesis method involves the bromination of 2',5'-dimethoxyacetophenone, for instance, using reagents like polymer-supported pyridinium (B92312) bromide perbromide. chemicalbook.com This foundational chemistry paved the way for its use in creating a wide array of derivatives.

As research in medicinal chemistry and material science intensified, the demand for specific, functionalized building blocks grew. The unique substitution pattern of this compound became valuable for creating targeted molecules. Its journey reflects a common trajectory for useful reagents: from a subject of basic synthesis and reactivity studies to an indispensable component in the development of highly specialized and functional materials and bioactive compounds. The growing number of applications in diverse and modern fields demonstrates its evolving and increasing importance in the chemical sciences.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is characterized by its application in innovative and high-technology fields. The compound is no longer just a simple intermediate but a key player in developing next-generation materials and therapeutics. chemimpex.com

Emerging trends in its use include:

Organic Electronics and Material Science : A significant area of current research is its use in material science. ontosight.ai It is being explored for its potential in developing novel materials for electronics and photonics. chemimpex.com Specifically, it has been used in the formulation of organic photovoltaics, where its derivatives can help enhance light absorption and improve the efficiency of energy conversion in solar cells. chemimpex.com Another novel application is in composing phase-change inks. chemicalbook.comsigmaaldrich.com

Advanced Biological Imaging : In the field of biotechnology, the compound is employed to create fluorescent probes. chemimpex.com These probes are designed for biological imaging, enabling researchers to visualize complex cellular processes in real-time, which is crucial for understanding disease mechanisms and cellular function. chemimpex.com

Targeted Drug Development : Research continues to focus on its role as a precursor for biologically active compounds. guidechem.com The emphasis is on synthesizing molecules with high specificity for biological targets, contributing to the ongoing development of precision medicines for a variety of diseases. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQNFYVSEWDUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022152 | |

| Record name | alpha-Bromo-2',5'-dimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-21-3 | |

| Record name | 2-Bromo-2′,5′-dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2',5'-dimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-2',5'-dimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 2,5-dimethoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2',5'-DIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6ER0C1DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Preparations of 2 Bromo 2 ,5 Dimethoxyacetophenone

Established Synthetic Routes and Reaction Conditions

The principal and most established method for preparing 2-bromo-2',5'-dimethoxyacetophenone is the direct bromination of 2',5'-dimethoxyacetophenone (B1329382). chemicalbook.comchemicalbook.com This reaction introduces a bromine atom at the alpha-position to the carbonyl group, a key transformation for further synthetic manipulations.

Bromination of 2',5'-Dimethoxyacetophenone

The direct bromination of 2',5'-dimethoxyacetophenone is a foundational method for synthesizing the target compound. chemicalbook.comchemicalbook.com This electrophilic substitution reaction typically involves a brominating agent that selectively adds a bromine atom to the α-carbon of the ketone.

To enhance reaction cleanliness and simplify product purification, polymer-supported reagents have been employed. One such method involves the use of polymer-supported pyridinium (B92312) bromide perbromide in chloroform (B151607) at room temperature. chemicalbook.comchemicalbook.com This approach facilitates the isolation of the desired product, as the spent reagent can be removed by simple filtration. cam.ac.uk The use of solid-supported reagents aligns with principles of green chemistry by minimizing waste and simplifying work-up procedures.

Cupric bromide (CuBr₂) has emerged as a significant reagent for the α-bromination of ketones, including acetophenone (B1666503) derivatives. mdma.chnih.govresearchgate.net This method offers high selectivity and is considered a cleaner and more direct route compared to using elemental bromine. mdma.ch The reaction is typically carried out by refluxing the ketone with a suspension of cupric bromide in a solvent mixture like chloroform-ethyl acetate. mdma.chresearchgate.net The completion of the reaction is indicated by the conversion of the black CuBr₂ to white cuprous bromide (CuBr) and the cessation of hydrogen bromide evolution. mdma.ch While effective, the use of copper salts introduces heavy metal waste, which is a consideration for environmental impact. nih.gov

Development of Novel Synthetic Approaches and Enhanced Efficiency

The quest for more efficient and environmentally benign synthetic methods is a continuous effort in organic chemistry. While specific novel one-pot preparations or significantly enhanced efficiency protocols for this compound are not extensively detailed in the provided results, the broader context of organic synthesis points towards the development of catalytic and atom-economical processes. For instance, the development of novel brominating agents and catalytic systems that can operate under milder conditions with higher yields and selectivity are active areas of research. researchgate.net

Regioselective Synthesis Considerations

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the bromine atom is introduced at the desired α-position of the acetophenone. The use of reagents like cupric bromide provides high regioselectivity for α-bromination of ketones. mdma.ch The reaction conditions, such as the choice of solvent and temperature, also play a crucial role in controlling the position of bromination. For aromatic compounds with multiple potential reaction sites, directing groups and the inherent electronic properties of the substrate guide the regiochemical outcome of the bromination. researchgate.netmdpi.com

Scalability and Process Optimization in Research Contexts

The scalability of any synthetic procedure is a key factor for its practical application, whether in academic research or industrial production. For the synthesis of this compound, methods utilizing readily available and inexpensive reagents like cupric bromide are advantageous for larger-scale preparations. mdma.ch However, challenges such as handling heterogeneous reaction mixtures and managing byproducts like hydrogen bromide need to be addressed for efficient and safe scale-up. Process optimization would involve fine-tuning reaction parameters such as stoichiometry, reaction time, and temperature to maximize yield and purity while minimizing costs and environmental impact. The use of flow chemistry and continuous processing are modern approaches that could potentially enhance the scalability and safety of such bromination reactions.

Mechanistic Investigations of 2 Bromo 2 ,5 Dimethoxyacetophenone Reactivity

Elucidation of Nucleophilic Substitution Reaction Pathways

The presence of a bromine atom at the alpha-position to the carbonyl group makes 2-Bromo-2',5'-dimethoxyacetophenone susceptible to nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry, allowing for the introduction of a wide array of functional groups. The specific pathway of the substitution, whether it be SN1 or SN2, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction conditions.

In the context of this compound, the carbonyl group's electron-withdrawing nature can influence the stability of potential intermediates. While a primary alpha-haloketone might be expected to favor an SN2 pathway, the potential for resonance stabilization of a carbocation intermediate by the adjacent carbonyl group and the dimethoxy-substituted phenyl ring could introduce SN1 character. Detailed kinetic studies are often required to definitively elucidate the dominant mechanistic pathway under specific conditions.

Research into the nucleophilic substitution of α-haloketones has shown that they are valuable precursors for the synthesis of various heterocyclic compounds. For instance, reactions with nucleophiles such as o-hydroxybenzonitriles can lead to the formation of 3-amino-benzofuran derivatives. nih.gov Similarly, condensation with pyridones can yield 3-aminofuro[2,3-b]pyridine derivatives. nih.gov

Exploration of Condensation Reaction Mechanisms

Condensation reactions are another important class of transformations for this compound. These reactions typically involve the reaction of the ketone functionality, often after initial deprotonation to form an enolate, with an electrophilic partner. The presence of the alpha-bromo substituent can influence the regioselectivity and stereoselectivity of these reactions.

One notable example is the Hantzsch pyrrole (B145914) synthesis, which can utilize α-halogenated carbonyl compounds to produce substituted pyrroles. nih.gov The reaction of this compound with enamines, for instance, could lead to the formation of highly substituted pyrrole structures, which are prevalent in many biologically active molecules. The mechanism involves the initial alkylation of the enamine by the α-bromoketone, followed by cyclization and elimination to afford the aromatic pyrrole ring.

Furthermore, α-bromoketones are known to react with phenylhydrazines to form N-phenylpyrazoles via a cyclocondensation reaction. nih.gov This highlights the versatility of this compound as a building block in the synthesis of diverse five-membered heterocyclic systems.

Photochemical Transformations and Mechanistic Insights

The photochemical behavior of α-bromoketones like this compound is an area of significant interest. Upon absorption of ultraviolet light, these molecules can undergo a variety of transformations. The primary photochemical process is often the homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule.

This C-Br bond cleavage generates a bromine radical and an acylmethyl radical. These highly reactive intermediates can then participate in a range of subsequent reactions, including hydrogen abstraction from the solvent, recombination, or addition to unsaturated systems. The specific products formed will depend on the reaction medium and the presence of other reactive species.

While specific studies on the photochemistry of this compound are not extensively detailed in the provided search results, the general principles of α-haloketone photochemistry provide a framework for understanding its potential transformations. The presence of the dimethoxyphenyl group may also influence the excited-state reactivity and the stability of the resulting radical intermediates.

Radical Reaction Pathways and Intermediates

Beyond photochemical initiation, radical reactions involving this compound can be initiated through the use of radical initiators or by reaction with other radical species. The key intermediate in these pathways is the 2-(2',5'-dimethoxyphenyl)-2-oxoethyl radical, formed by the homolytic cleavage of the C-Br bond.

This radical can undergo various reactions. For instance, in the presence of a suitable hydrogen donor, it can be reduced to the corresponding ketone, 2',5'-dimethoxyacetophenone (B1329382). Alternatively, it can add to alkenes or alkynes, forming new carbon-carbon bonds. The regioselectivity and stereoselectivity of these addition reactions are governed by the stability of the resulting radical adducts.

The study of radical reactions of α-bromoketones is crucial for developing new synthetic methodologies. For example, atom transfer radical polymerization (ATRP) often utilizes alkyl halides as initiators, and an α-bromoketone could potentially serve in this capacity, allowing for the synthesis of polymers with well-defined architectures.

Enolate Chemistry and Alpha-Bromoketone Reactivity

The acidity of the α-protons in ketones is a cornerstone of their reactivity, and this is also true for this compound. libretexts.org Treatment with a suitable base can lead to the formation of an enolate. The presence of the electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-proton, facilitating enolate formation. libretexts.org

The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation, acylation, and aldol-type condensations. The regioselectivity of these reactions is a key consideration. While the enolate is typically formed at the carbon bearing the bromine, subsequent reactions can sometimes lead to rearrangement products.

A significant reaction of α-bromo ketones is their dehydrobromination by base treatment to yield α,β-unsaturated ketones. libretexts.org This E2 elimination pathway is an effective method for introducing a carbon-carbon double bond into a molecule. libretexts.org For example, the treatment of this compound with a non-nucleophilic base like pyridine (B92270) would be expected to yield 2',5'-dimethoxy-α,β-unsaturated acetophenone (B1666503).

The bromination of ketones to form α-bromoketones is often catalyzed by acid and proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The rate of this reaction is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.org This indicates that the formation of the enol is the rate-determining step. libretexts.org

Below is a table summarizing the key reactive sites and potential transformations of this compound:

| Reactive Site | Reaction Type | Potential Products |

| α-Carbon (C-Br) | Nucleophilic Substitution | Alcohols, ethers, amines, etc. |

| Carbonyl Group (C=O) | Condensation Reactions | Pyrroles, pyrazoles, etc. |

| α-Carbon (C-Br) | Photochemical Cleavage | Radical intermediates |

| α-Carbon (C-Br) | Radical Reactions | Reduced ketones, C-C bond formation |

| α-Proton | Enolate Formation | Alkylated products, α,β-unsaturated ketones |

Derivatization Strategies and Analogue Synthesis Research

Synthesis of Chalcone (B49325) Scaffolds and Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are significant targets in medicinal chemistry due to their broad pharmacological activities. rasayanjournal.co.inrjlbpcs.com Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. rasayanjournal.co.inijarsct.co.inwikipedia.org

While 2-bromo-2',5'-dimethoxyacetophenone itself is an α-bromoacetophenone, its precursor, 2',5'-dimethoxyacetophenone (B1329382), can be directly used in Claisen-Schmidt condensations with various benzaldehydes to produce chalcones. rasayanjournal.co.inresearchgate.net The bromination step can be performed on the chalcone product to yield brominated derivatives. ijarsct.co.in This method allows for the systematic variation of substituents on both aromatic rings of the chalcone framework, facilitating the exploration of their chemical space.

Structure-Activity Relationship (SAR) Studies of Chalcone Analogues

The biological activity of chalcones is highly dependent on the substitution pattern of their aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential. Research has shown that chalcones with a 2',5'-dimethoxy or 2',5'-dihydroxy substitution pattern on one of the rings exhibit significant anti-inflammatory properties. nih.gov

These compounds have been found to inhibit the production of nitric oxide (NO) and the release of enzymes like β-glucuronidase from activated immune cells such as macrophages and neutrophils. nih.gov The specific placement of methoxy (B1213986) groups, as derived from the parent acetophenone, plays a key role in modulating this activity. For instance, some studies have highlighted that 2',5'-dihydroxychalcone (B1234639) derivatives are potent inhibitors of inflammatory mediators. nih.gov One study found that 2,5-dimethoxy-2´-hydroxychalcone exhibited a very low IC50 value of 0.015 μM against HeLa cancer cells. rasayanjournal.co.in

Table 1: Summary of SAR Findings for 2',5'-Substituted Chalcone Analogues

| Substitution Pattern | Biological Activity | Research Findings | Citation |

| 2',5'-Dihydroxy | Anti-inflammatory | Potent inhibition of β-glucuronidase and lysozyme (B549824) release from neutrophils. | nih.gov |

| 2',5'-Dialkoxy | Anti-inflammatory | Inhibition of nitric oxide (NO) production in activated microglial and macrophage cells. | nih.gov |

| 2,5-Dimethoxy-2'-hydroxy | Cytotoxicity | Exhibited a low IC50 value (0.015 μM) against the HeLa cancer cell line. | rasayanjournal.co.in |

Formation of Heterocyclic Compounds

The reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds.

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms. slideshare.net A common synthetic route to pyrazines involves the dimerization of α-amino ketones. nih.govyoutube.com this compound can be converted into the corresponding α-amino ketone, 2-amino-2',5'-dimethoxyacetophenone, through nucleophilic substitution of the bromine atom with an amine source. This intermediate can then undergo spontaneous dimerization and subsequent oxidation to form a symmetrically substituted pyrazine, specifically 2,5-bis(2,5-dimethoxyphenyl)pyrazine. youtube.com Another method involves the condensation of an α-amino ketone with an α-haloacetyl halide. nih.gov

Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen, and they are present in numerous pharmacologically active compounds. ijper.org The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for their preparation, involving the condensation of an α-haloketone with a thioamide. ijper.orgyoutube.comorganic-chemistry.org

This compound is an ideal α-haloketone for this reaction. youtube.commdpi.com By reacting it with a thioamide, such as thiourea, a 2-aminothiazole (B372263) derivative is formed. organic-chemistry.org The resulting thiazole will bear the 2,5-dimethoxyphenyl group at the 4-position of the ring. This straightforward reaction provides a reliable pathway to novel thiazole derivatives for further study. scholaris.ca

Generation of Nitrogen-Containing Derivatives (e.g., Triazolethiones, Hydrazones)

The carbonyl group and the α-bromo functionality of this compound allow for the synthesis of various other nitrogen-containing derivatives.

Triazolethiones: These are five-membered heterocyclic compounds containing three nitrogen atoms and a thione group. One synthetic approach involves the S-alkylation of a pre-formed 1,2,4-triazole-3-thione with an α-haloketone. researchgate.netresearchgate.net this compound can serve as the alkylating agent, reacting with the sulfur atom of the triazolethione to form a new derivative with the 2,5-dimethoxyphenylacetyl substituent attached to the sulfur. These intermediates can sometimes be cyclized further to create fused heterocyclic systems.

Hydrazones: Hydrazones are formed by the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov The ketone group of this compound readily reacts with various hydrazides (e.g., benzoic acid hydrazide, isoniazid) to yield the corresponding acylhydrazones. mdpi.com These reactions produce compounds containing the characteristic –CO–NH–N=C– linkage, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

Development of Novel Chemical Building Blocks and Precursors

This compound is fundamentally a valuable chemical building block, or synthon, in organic synthesis. guidechem.com Its utility is rooted in its bifunctional nature, possessing both an electrophilic carbon attached to the bromine and a carbonyl group. This allows it to serve as a precursor in a wide range of reactions to create more complex molecules. guidechem.comchemimpex.com

It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and has been investigated for creating compounds with potential anti-inflammatory and anticancer properties. chemimpex.com Beyond pharmaceuticals, its applications extend to materials science, where it is used in the development of organic photovoltaics to enhance light absorption and in the creation of fluorescent probes for biological imaging. chemimpex.com The ability to introduce the 2,5-dimethoxyphenylacetyl moiety into various molecular backbones makes this compound a key player in advancing research and development across the chemical and pharmaceutical industries. chemimpex.com

Applications in Medicinal Chemistry and Biological Sciences Research

Intermediate in Pharmaceutical Synthesis and Drug Discovery

2-Bromo-2',5'-dimethoxyacetophenone, also known as 2,5-Dimethoxyphenacyl bromide or 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, is a versatile chemical compound widely utilized in organic synthesis and pharmaceutical research. chemimpex.com Belonging to the acetophenone (B1666503) family, it serves as a crucial intermediate or building block for the synthesis of more complex organic molecules and various biologically active compounds. chemimpex.comontosight.ai Its chemical structure, featuring a bromine atom and two methoxy (B1213986) groups on an acetophenone backbone, provides a reactive platform for introducing these functional groups into other molecules. ontosight.aiguidechem.com This reactivity makes it an invaluable tool for medicinal chemists in drug discovery, enabling the development of novel therapeutic agents. chemimpex.com The compound's ability to undergo a variety of chemical transformations allows for the construction of complex molecular architectures necessary for modern medicinal applications. chemimpex.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2,5-Dimethoxyphenacyl bromide, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone chemimpex.com |

| CAS Number | 1204-21-3 chemimpex.comguidechem.com |

| Molecular Formula | C10H11BrO3 chemimpex.comguidechem.com |

| Molecular Weight | 259.1 g/mol chemimpex.com |

| Appearance | Pale yellow solid chemimpex.com or beige fine crystalline powder guidechem.com |

In the realm of medicinal chemistry, this compound is recognized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com Research efforts are focused on creating novel molecules that can modulate the activity of enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com The development of small molecules that can inhibit enzymes such as acetylcholinesterase and monoamine oxidase is a primary strategy. mdpi.com The structural framework provided by this compound serves as a starting point for chemists to design and synthesize these targeted inhibitors. chemimpex.com

The application of this compound extends to the synthesis of compounds with potential anti-inflammatory properties. chemimpex.com Its role as a versatile building block allows researchers to create new molecules designed to interact with biological pathways that govern inflammation. chemimpex.com This research is significant as chronic inflammation is a key component of many diseases. The development of novel anti-inflammatory agents remains a high priority in pharmaceutical discovery.

Research has also explored the use of this compound in synthesizing compounds for anticancer applications. chemimpex.com The compound's chemical reactivity is leveraged to build more complex molecules that may exhibit antitumor activity. chemimpex.com This area of research is parallel to studies on similar bromo-substituted compounds, such as 2-bromo-2'-deoxyadenosine, which has shown significant, schedule-dependent antitumor activity against various murine tumors in preclinical models. nih.gov

This compound itself has been a subject of study for its potential antimicrobial and antifungal properties. guidechem.com This makes it a valuable compound in pharmaceutical research for developing new agents to combat microbial infections. guidechem.com Furthermore, its role as a precursor allows for the synthesis of other molecules where these antimicrobial characteristics can be enhanced or combined with other therapeutic effects. guidechem.com

Table 2: Research Applications of this compound

| Research Area | Application of this compound |

|---|---|

| Neurological Disorders | Intermediate for synthesizing agents targeting enzymes in neurodegenerative diseases. chemimpex.commdpi.com |

| Inflammation | Building block for developing novel compounds with anti-inflammatory potential. chemimpex.com |

| Oncology | Used in the synthesis of molecules investigated for anticancer properties. chemimpex.com |

| Infectious Diseases | Studied for its intrinsic antimicrobial/antifungal activities and as a precursor for other agents. guidechem.com |

Role as an Impurity in Pharmaceutical Compounds

Beyond its use as a synthetic intermediate, this compound is also known as a process-related impurity in the manufacturing of certain pharmaceutical drugs. veeprho.com Its presence can arise from the synthetic route used to produce the active pharmaceutical ingredient (API). vihitadrugs.com Regulatory agencies require strict control and monitoring of such impurities to ensure the safety and efficacy of the final drug product.

A specific example of this compound's role as an impurity is in the production of Midodrine. veeprho.com Midodrine is an alpha-adrenergic agonist used for treating hypotension (low blood pressure). vihitadrugs.com this compound is a key starting material for the synthesis of Midodrine hydrochloride. vihitadrugs.com Consequently, it is recognized as a known impurity in the final Midodrine drug product. veeprho.com Pharmaceutical manufacturers must implement robust impurity profiling methods and control strategies to limit the presence of this compound and other related substances to acceptable, safe levels as defined by regulatory standards.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1204-21-3 |

| Midodrine | 3092-17-9 |

| Midodrine hydrochloride | 42794-76-3 |

| 2-bromo-2'-deoxyadenosine | 80135-51-1 |

| Acetylcholinesterase | 9000-81-1 |

Integration into Materials Science and Advanced Functional Materials Research

Applications in Organic Photovoltaics (OPV) Research

2-Bromo-2',5'-dimethoxyacetophenone is utilized in the development of organic solar cells. frontiersin.org Its role is primarily as a synthetic intermediate for creating larger, more complex organic molecules that form the active layers of OPV devices. The incorporation of the dimethoxyacetophenone moiety can influence the electronic properties and morphology of these materials, which are critical factors for efficient solar energy conversion.

Enhancement of Light Absorption and Energy Conversion Efficiency Studies

Research in the field of organic photovoltaics indicates that this compound is used in synthetic pathways aimed at enhancing light absorption and improving energy conversion efficiency. frontiersin.org The molecular framework provided by this compound can be elaborated to create conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing the absorption of the solar spectrum and facilitating efficient charge separation and transport within the photovoltaic device, ultimately leading to higher power conversion efficiencies.

Role in Polymer Chemistry and Specialty Polymer Synthesis Research

In the realm of polymer chemistry, this compound serves as a valuable reagent for the synthesis of specialty polymers. frontiersin.org The bromo-functional group provides a reactive site for initiating polymerization reactions or for post-polymerization modification, allowing for the introduction of the 2,5-dimethoxyphenacyl group into polymer structures.

This compound's utility is particularly noted in research focused on creating materials with unique properties suitable for applications such as specialized coatings and adhesives. frontiersin.org The presence of the aromatic and ketone functionalities can impart desirable characteristics like thermal stability, adhesion, and specific optical properties to the final polymer.

Development of Novel Electronic and Photonic Materials

The exploration of this compound extends to the development of novel materials with potential applications in electronics and photonics. frontiersin.org As a precursor, it enables the synthesis of complex organic molecules that can exhibit semiconducting, light-emitting, or photo-responsive behaviors. The dimethoxy-substituted benzene (B151609) ring is a common feature in many organic electronic materials, influencing their solid-state packing and charge-transport properties. Research in this area investigates how derivatives of this compound can be assembled into functional materials for next-generation electronic and photonic devices.

Derivatives in Optoelectronic Applications Research

While direct applications of this compound are primarily as a synthetic intermediate, its derivatives are the subject of research in optoelectronic applications. By modifying the core structure of this compound, researchers can synthesize a variety of molecules with tailored optoelectronic properties. For instance, the phenacyl bromide moiety can be used to introduce photosensitive groups into polymers, making them responsive to light. These derivatives are investigated for their potential use in applications such as data storage, photolithography, and smart materials that change their properties upon exposure to light.

Below is a table summarizing the key research applications of this compound in materials science.

| Research Area | Application of this compound | Desired Outcome |

| Organic Photovoltaics (OPV) | Intermediate in the synthesis of active layer materials. frontiersin.org | Enhanced light absorption and improved energy conversion efficiency. frontiersin.org |

| Polymer Chemistry | Precursor for specialty polymers. frontiersin.org | Creation of materials with unique properties for coatings and adhesives. frontiersin.org |

| Electronic and Photonic Materials | Building block for novel functional organic molecules. frontiersin.org | Development of materials with semiconducting or photonic properties. frontiersin.org |

| Optoelectronics | Precursor for photosensitive derivatives. | Synthesis of materials for light-responsive applications. |

Advanced Spectroscopic and Computational Approaches in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Bromo-2',5'-dimethoxyacetophenone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the bromine atom, and the protons of the two methoxy (B1213986) groups. chemicalbook.com

Interactive Table: ¹H NMR Data for this compound Data recorded in CDCl₃. guidechem.com

| Signal | Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) | Assignment |

| A | 7.352 | d, J = 3.0 Hz | Aromatic H |

| B | 7.070 | dd, J = 9.0, 3.0 Hz | Aromatic H |

| C | 6.945 | d, J = 9.0 Hz | Aromatic H |

| D | 4.604 | s | -COCH₂Br |

| E | 3.904 | s | -OCH₃ |

| F | 3.789 | s | -OCH₃ |

| s = singlet, d = doublet, dd = doublet of doublets |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. chemicalbook.com The spectrum for this compound would show distinct peaks for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the two methoxy carbons. guidechem.comchemicalbook.com

Mass Spectrometry (MS) in Reaction Pathway Analysis and Mechanistic Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns. The molecular formula for this compound is C₁₀H₁₁BrO₃, with a molecular weight of approximately 259.10 g/mol . stenutz.eusigmaaldrich.comscbt.com

In the mass spectrum of this compound, a characteristic feature is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. docbrown.infodocbrown.info

Common Fragmentation Pathways:

Alpha-Cleavage: Fission of the bond between the carbonyl group and the brominated carbon is a common pathway. This can lead to the formation of the stable 2,5-dimethoxybenzoyl acylium ion.

C-Br Bond Cleavage: The bond between the carbon and bromine atom can break, leading to the loss of a bromine radical and the formation of an [M-Br]⁺ fragment. This is often a significant peak due to the relative weakness of the C-Br bond. docbrown.info

Analyzing these fragments helps researchers to confirm the structure of the molecule and to study the intermediates and products of reactions in which it is involved.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. chemicalbook.comchemicalbook.com The spectra for this compound, which exists as a crystalline powder, can be measured using techniques like a KBr disc or nujol mull. guidechem.com

Characteristic Vibrational Frequencies:

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

C-O Stretch: Ether linkages of the methoxy groups will produce strong stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: The benzene (B151609) ring will show several characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H Stretch: Signals for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) appear just below 3000 cm⁻¹. docbrown.info

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹. docbrown.info

These characteristic peaks allow for the monitoring of chemical reactions, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available in the surveyed literature, the technique would provide invaluable information. It could reveal details about intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the packing of molecules in the crystal lattice. Such studies have been performed on structurally similar acetophenone (B1666503) derivatives. dergipark.org.tr

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, enabling the prediction of molecular properties and reaction outcomes.

Reaction Mechanism Prediction and Energy Profiling

Computational methods, such as Density Functional Theory (DFT), are employed to model chemical reactions involving this compound. dergipark.org.tr Researchers can calculate the potential energy surface for a proposed reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction mechanism and the calculation of activation energies, which determine reaction rates. For example, modeling a nucleophilic substitution at the alpha-carbon or a palladium-catalyzed cross-coupling reaction at the bromine-substituted carbon can help in understanding the reactivity and optimizing reaction conditions. researchgate.net

Structure-Property Relationship (SPR) Modeling for Derivatives

This compound serves as a versatile building block for synthesizing new molecules with specific functions. guidechem.comchemimpex.com Structure-Property Relationship (SPR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is used to predict how structural modifications will affect the properties of the resulting derivatives.

By computationally altering the structure—for instance, by changing the position of the methoxy groups, substituting them with other functional groups, or replacing the bromine atom—scientists can model the impact on properties relevant to various applications. These applications include the development of new pharmaceuticals, materials for organic photovoltaics, and fluorescent probes for biological imaging. chemimpex.com This predictive power accelerates the discovery process by prioritizing the synthesis of compounds with the most promising characteristics.

Future Research on this compound: New Frontiers in Synthesis, Discovery, and Analysis

The scientific community is poised to unlock the full potential of this compound, a versatile chemical intermediate. Emerging research is focusing on sustainable production, accelerated discovery of new applications, and enhanced analytical detection. These efforts are paving the way for innovations in pharmaceuticals, materials science, and beyond.

This article explores the future research directions and emerging paradigms for this compound, a compound with the chemical formula C₁₀H₁₁BrO₃. guidechem.com As a key building block in organic synthesis, its unique structure, featuring an α-bromo ketone, makes it a valuable precursor for a wide range of more complex molecules. researchgate.netresearchgate.net This compound is instrumental in the development of new therapeutic agents, particularly in medicinal chemistry. researchgate.netchemimpex.com The future of research on this compound is marked by a drive towards greener manufacturing processes, the use of cutting-edge technology to discover novel bioactive analogues, and the development of highly sensitive analytical methods.

Q & A

Q. What are the established synthetic routes for 2-Bromo-2',5'-dimethoxyacetophenone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via bromination of 2',5'-dimethoxyacetophenone using brominating agents like bromine or N-bromosuccinimide (NBS). For optimized yields, reactions are conducted under controlled conditions with catalysts such as FeCl₃ or AlCl₃. A one-pot method involving KSeCN and 2,4,6-tri-tert-butylaniline has been reported to achieve 81% yield under reflux in acetonitrile . Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric monitoring of bromine to prevent over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR (¹H/¹³C): The aromatic protons at the 2' and 5' methoxy positions appear as singlets (δ 3.8–3.9 ppm), while the acetophenone carbonyl resonates at δ 190–200 ppm in ¹³C NMR. The bromine substituent deshields adjacent protons, causing splitting patterns in aromatic regions .

- FTIR: Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O from methoxy groups) .

- GC-MS: Molecular ion peak at m/z 258 (C₁₀H₁₁BrO₃⁺) with fragmentation patterns confirming bromine loss (m/z 179, [M-Br]⁺) .

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

Store in airtight, light-resistant containers at 0–6°C to prevent photodegradation and hydrolysis. The compound is sensitive to UV radiation and humidity, which can cleave the methoxy or bromo groups. Avoid proximity to strong oxidizing agents (≥3 meters separation) and ensure storage vessels are chemically inert (e.g., amber glass) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

The bromine atom at the α-position to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. Methoxy groups at the 2' and 5' positions exert an electron-donating effect, stabilizing the transition state via resonance. Computational studies (DFT) suggest that the para-methoxy group enhances electron density at the carbonyl, directing nucleophiles (e.g., amines, thiols) to the brominated carbon . Kinetic experiments under varying pH and solvent polarities (DMF vs. THF) can further elucidate substituent effects.

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Pd-catalyzed Suzuki vs. Ullmann couplings) often arise from ligand choice and solvent systems. For example, Pd(PPh₃)₄ in DMF at 100°C achieves 70% coupling yield with aryl boronic acids, while CuI/1,10-phenanthroline in DMSO improves Ullmann reactions. Systematic comparison of leaving group kinetics (Br vs. Cl analogues) and steric effects of methoxy substituents is critical .

Q. What strategies optimize the use of this compound in synthesizing photocleavable polymers or prodrugs?

The compound’s α-bromoacetophenone moiety enables its incorporation into light-responsive diblock copolymers. UV irradiation (λ = 365 nm) cleaves the C-Br bond, releasing active groups (e.g., carboxylic acids). For prodrugs, conjugate the brominated site to therapeutic agents via ester or amide linkages, ensuring photocleavage efficiency >90% in PBS (pH 7.4) .

Q. How do computational methods (e.g., DFT, MD) predict the environmental fate or toxicity of this compound?

Density functional theory (DFT) simulations reveal a high electron affinity (EA = 1.8 eV), suggesting potential bioaccumulation. Molecular dynamics (MD) models in aqueous environments show moderate solubility (logP = 2.3), with hydrolysis half-life >30 days at pH 7. These data align with OECD guidelines for persistence assessment .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial activity of this compound derivatives?

Discrepancies arise from variations in bacterial strains (Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. disk diffusion), and derivative functionalization. For example, 2',5'-dimethoxy groups enhance membrane penetration in S. aureus (MIC = 8 µg/mL) but show no effect on E. coli. Standardized testing using CLSI guidelines and isogenic mutant strains is advised .

Q. How can researchers address inconsistencies in spectral data for this compound across different studies?

Variations in NMR shifts (±0.2 ppm) or IR peaks often stem from solvent polarity (CDCl₃ vs. DMSO-d₆) or impurities. Compare data with authentic standards and use deuterated solvents for consistency. For ambiguous signals, 2D NMR (COSY, HSQC) or spiking with synthesized analogues can resolve overlaps .

Methodological Recommendations

- Synthetic Reproducibility: Document reaction stoichiometry, catalyst lot numbers, and purification gradients.

- Safety Protocols: Use fume hoods for bromine handling; PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .

- Data Validation: Cross-verify spectral results with computational predictions (e.g., ChemDraw NMR simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.